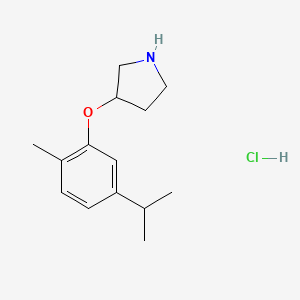

3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride

Description

3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride is a pyrrolidine-based compound featuring a phenoxy substituent directly attached to the heterocyclic core. The aromatic ring is substituted with an isopropyl group at the 5-position and a methyl group at the 2-position. Its hydrochloride salt form likely enhances solubility and stability, a common feature in drug development .

Properties

IUPAC Name |

3-(2-methyl-5-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-10(2)12-5-4-11(3)14(8-12)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHWWIVYDGZSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 5-isopropyl-2-methylphenol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions where the pyrrolidine ring or the phenoxy group is replaced by other functional groups.

Scientific Research Applications

3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in studies related to cellular processes and molecular interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of aromatic substituents critically influence physicochemical and biological properties:

- Target Compound : 5-isopropyl and 2-methyl groups on the phenyl ring.

- 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine HCl (): Replaces the 5-isopropyl with a 4-bromo substituent. Bromine’s higher electronegativity and larger atomic radius may increase lipophilicity (logP) and alter electronic effects compared to the target compound .

- (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl (): Features a 5-fluoro substituent. Fluorine’s electron-withdrawing effects can enhance metabolic stability and binding affinity in drug candidates .

Linker Modifications

The presence or absence of a methylene bridge between the phenoxy group and heterocyclic core distinguishes analogs:

- Target Compound: Direct attachment of phenoxy to pyrrolidine.

- 3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine HCl (): Shares the methylene linker but uses a piperidine core, offering a six-membered ring with distinct conformational preferences .

Heterocyclic Core Modifications

- Pyrrolidine vs.

Physicochemical Properties

A comparison of molecular weights and structural features is summarized below:

Stereochemical Considerations

- Chiral Centers : Compounds like (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl () highlight the importance of stereochemistry in pharmacological activity. The target compound’s stereochemical configuration is unspecified but could significantly influence its interactions with biological targets .

Research Implications and Trends

- Fluorinated Analogs : Fluorine substitution (e.g., ) is a common strategy to improve metabolic stability and bioavailability in drug design. The target compound’s isopropyl and methyl groups may offer a balance of lipophilicity and steric bulk for membrane permeability .

- Linker Flexibility: The methylene bridge in analogs like and may reduce steric hindrance, enabling optimal positioning for receptor binding. The target’s direct phenoxy attachment could favor rigidity in specific applications .

- Core Heterocycle : Piperidine derivatives () are often explored for their distinct pharmacokinetic profiles compared to pyrrolidine-based molecules .

Biological Activity

3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride is a novel compound that has garnered attention for its potential biological activities. The compound's structure, featuring a pyrrolidine ring and an isopropyl-substituted phenoxy group, suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula: C14H22ClNO

- Molecular Weight: 251.79 g/mol

- CAS Number: Not specifically listed in the search results, but related compounds indicate a focus on pyrrolidine derivatives.

The biological activity of 3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride is hypothesized to involve:

- Receptor Modulation: The compound may interact with specific receptors in the body, influencing signaling pathways.

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit key enzymes, which could be relevant for its pharmacological effects.

Biological Activities

Research indicates that compounds similar to 3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride exhibit various biological activities:

-

Anticancer Activity

- Mechanism: Compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.

- Case Studies:

-

Anti-inflammatory Effects

- Mechanism: The anti-inflammatory properties are often attributed to the modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways.

- Research Findings: In vitro studies on similar compounds have shown reduced levels of TNF-alpha and IL-6 in treated cells .

-

Antimicrobial Activity

- Mechanism: The compound may disrupt bacterial cell walls or inhibit essential metabolic pathways.

- Research Findings: Certain analogs have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(5-Isopropyl-2-methylphenoxy)pyrrolidine hydrochloride | Anticancer | 10-30 | |

| Pyrrolidine Derivative A | Anti-inflammatory | <20 | |

| Pyrrolidine Derivative B | Antimicrobial | 15 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- The presence of isopropyl and methyl groups on the phenoxy ring enhances lipophilicity, increasing membrane permeability and biological activity.

- Variations in the substitution pattern on the pyrrolidine ring can significantly alter the potency against specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.